molecular formula C30H50O B1675499 Lupeol CAS No. 545-47-1

Lupeol

Cat. No.: B1675499
CAS No.: 545-47-1
M. Wt: 426.7 g/mol
InChI Key: MQYXUWHLBZFQQO-QGTGJCAVSA-N
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Description

Lupeol is a pentacyclic triterpenoid that is lupane in which the hydrogen at the 3beta position is substituted by a hydroxy group. It occurs in the skin of lupin seeds, as well as in the latex of fig trees and of rubber plants. It is also found in many edible fruits and vegetables. It has a role as an anti-inflammatory drug and a plant metabolite. It is a secondary alcohol and a pentacyclic triterpenoid. It derives from a hydride of a lupane.
This compound has been investigated for the treatment of Acne.
This compound is a natural product found in Camellia sinensis, Acanthus ilicifolius, and other organisms with data available.
See also: Calendula Officinalis Flower (part of).

Mechanism of Action

Lupeol, a pentacyclic lupane-type triterpene, is found in various fruits, vegetables, and medicinal plants . It has been studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects .

Target of Action

This compound targets multiple proteins and pathways. It interacts with proteins such as α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and cell signaling.

Mode of Action

This compound’s interaction with its targets leads to changes in various cellular processes. For instance, it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, thereby exerting anti-diabetic effects . It also inhibits PTP 1B, a negative regulator of insulin signaling, further enhancing its anti-diabetic action .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, the Bcl-2 family pathway involved in apoptosis, the nuclear factor kappa B (NF-kB) pathway involved in inflammation, the phosphatidylinositol-3-kinase (PI3-K)/Akt pathway involved in cell survival, and the Wnt/β-catenin signaling pathway involved in cell proliferation .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability. This compound can be administered through various routes, including topical, oral, subcutaneous, intraperitoneal, and intravenous . Esterification of this compound has been shown to enhance its penetration and retention ability into the cell membrane, improving its oral bioavailability .

Result of Action

This compound’s action results in various molecular and cellular effects. It has demonstrated anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer efficiency . It reduces cell proliferation but increases wound healing in keratinocytes and promotes the contraction of dermal fibroblasts in the collagen gel matrix .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors For instance, the presence of other compounds in the environment can affect the bioavailability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Lupeol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have effective antioxidant and anti-inflammatory properties . The binding and inhibitory potentials of this compound have been investigated and proved to be effective against certain receptor proteins and enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXUWHLBZFQQO-QGTGJCAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025006
Record name Lupeol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in ethanol, acetone, chloroform, Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies.
Record name LUPEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9457 g/cu cm at 218 °C
Record name LUPEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lupeol, a triterpene found in fruits and vegetables, selectively induced substantial head and neck squamous cell carcinoma (HNSCC) cell death but exhibited only a minimal effect on a normal tongue fibroblast cell line in vitro. Down-regulation of NF-kappaB was identified as the major mechanism of the anticancer properties of lupeol against HNSCC. Lupeol alone was not only found to suppress tumor growth but also to impair HNSCC cell invasion by reversal of the NF-kappaB-dependent epithelial-to-mesenchymal transition. Lupeol exerted a synergistic effect with cisplatin, resulting in chemosensitization of HNSCC cell lines with high NF-kappaB activity in vitro.
Record name LUPEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from alcohol, acetone

CAS No.

545-47-1
Record name Lupeol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-47-1
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Record name Lupeol
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Record name Lupeol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Lupeol
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Record name Lupeol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-en-3-ol, (3β)-
Source European Chemicals Agency (ECHA)
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Record name LUPEOL
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Record name LUPEOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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